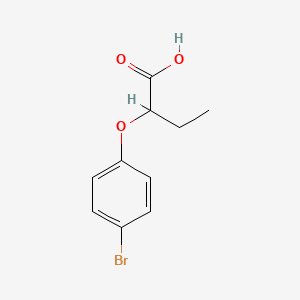

2-(4-Bromophenoxy)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOHCBKDVIPIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303261 | |

| Record name | 2-(4-Bromophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143094-65-9 | |

| Record name | 2-(4-Bromophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143094-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Structure and Purity Via Advanced Analytical Techniques

Spectroscopic Characterization

Spectroscopic techniques are instrumental in determining the molecular structure of 2-(4-Bromophenoxy)butanoic acid by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, butanoic acid, shows distinct signals corresponding to the different proton environments in the molecule. docbrown.info In a typical ¹H NMR spectrum of butanoic acid, one would expect to see signals for the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-carbon protons, as well as the carboxylic acid proton. docbrown.info The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity of the protons. docbrown.info For this compound, the spectrum would be more complex, featuring additional signals from the protons on the brominated aromatic ring. The protons on the benzene (B151609) ring would appear in the aromatic region of the spectrum, and their splitting pattern would be indicative of a para-substituted ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For butanoic acid, four distinct signals are observed, corresponding to the four carbon atoms. docbrown.info The chemical shift of each carbon is influenced by its local electronic environment. docbrown.info In the case of this compound, one would expect to see signals for the four carbons of the butanoic acid moiety and additional signals for the six carbons of the 4-bromophenoxy group. The carbon attached to the bromine atom and the carbon attached to the oxygen atom would have characteristic chemical shifts.

| ¹H NMR Data for Butanoic Acid | |

| Assignment | Chemical Shift (ppm) |

| CH₃ | ~0.9 |

| CH₂ (next to CH₃) | ~1.6 |

| CH₂ (next to COOH) | ~2.3 |

| COOH | >10 |

| ¹³C NMR Data for Butanoic Acid | |

| Assignment | Chemical Shift (ppm) |

| CH₃ | ~13 |

| CH₂ (next to CH₃) | ~18 |

| CH₂ (next to COOH) | ~36 |

| C=O | ~180 |

Note: The data presented is for the parent compound, butanoic acid. The chemical shifts for this compound will be influenced by the 4-bromophenoxy substituent.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the scattering of laser light provides a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like butanoic acid is characterized by several key absorption bands. docbrown.infonist.gov A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from hydrogen bonding. docbrown.info A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info For this compound, additional peaks would be present corresponding to the vibrations of the aromatic ring and the C-Br bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

| Characteristic IR Absorption Bands for Carboxylic Acids | |

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 2500-3300 (broad) |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch | 1700-1725 |

| C-O stretch | 1210-1320 |

| O-H bend | 920-950 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, LCMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. nih.gov It typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight. For this compound (C₁₀H₁₁BrO₂), the expected molecular weight is approximately 243.10 g/mol . sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of a mixture followed by the mass analysis of each component. This is particularly useful for confirming the identity of the main compound and identifying any impurities. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a distinctive M and M+2 pattern in the mass spectrum, confirming the presence of a single bromine atom in the molecule.

| Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol sigmaaldrich.comsigmaaldrich.com |

| Expected [M-H]⁻ ion (m/z) | ~241.99 |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of a chemical compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, can be employed to assess the purity of this compound. nih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature). The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity.

Enantiomeric Excess Determination: Since this compound contains a chiral center at the second carbon of the butanoic acid chain, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial as the biological activity of enantiomers can differ significantly. Chiral HPLC is the most common method for separating enantiomers. researchgate.netamericanlaboratory.comtsijournals.comresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netamericanlaboratory.com Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netamericanlaboratory.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. masterorganicchemistry.com

| HPLC Parameters for Chiral Separation | |

| Technique | Chiral HPLC |

| Stationary Phase | Chiral Stationary Phase (e.g., Pirkle-type, cyclodextrin-based) tsijournals.com |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) with additives like trifluoroacetic acid or diethylamine. tsijournals.com |

| Detection | UV detector |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for monitoring the progress of the synthesis of this compound. ukessays.comlibretexts.org This technique allows for the qualitative assessment of a reaction by separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. ukessays.com

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel or alumina. ukessays.com Alongside the reaction mixture, reference spots of the starting materials are also applied to the plate. The plate is then placed in a sealed chamber containing a suitable solvent system, which acts as the mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the spotted mixtures at different rates. The separation is based on the polarity of the compounds, with less polar compounds generally traveling further up the plate.

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. youtube.com The use of a "cospot," where the reaction mixture and starting material are spotted on top of each other, is a crucial practice to confirm the identity of the spots, especially when the reactant and product have similar retention factors (Rf values). rochester.edu Visualization of the spots is often achieved under UV light, as aromatic compounds like this compound are typically UV-active. libretexts.org Staining with a chemical reagent can also be employed if the compounds are not UV-active. rochester.edu

The selection of an appropriate solvent system is critical for achieving good separation. rochester.edu The ideal solvent system will result in an Rf value of approximately 0.3-0.4 for the starting material, allowing for clear differentiation between the reactant, product, and any intermediates. rochester.edu

Table 1: Illustrative TLC Monitoring of the Synthesis of this compound

| Time Point | Starting Material Spot | Product Spot (this compound) | Cospot | Interpretation |

| t = 0 | Present (Strong Intensity) | Absent | Shows only starting material spot | Reaction has not yet begun. |

| t = 1 hr | Present (Decreased Intensity) | Present (Faint) | Shows both starting material and product spots | Reaction is in progress. |

| t = 4 hr | Absent | Present (Strong Intensity) | Shows only product spot | Reaction is complete. |

This table is for illustrative purposes and actual results may vary based on specific reaction conditions and TLC parameters.

Mass Spectrometry Imaging (MSI) with Derivatization Strategies

Mass Spectrometry Imaging (MSI) is a powerful technique that provides spatial information about the distribution of molecules within a sample. diva-portal.org While direct MSI analysis of this compound is possible, derivatization strategies can be employed to enhance its ionization efficiency and detection sensitivity, particularly in complex biological matrices.

Derivatization involves chemically modifying the analyte of interest to improve its analytical properties. For carboxylic acids like this compound, derivatization can target the carboxyl group to increase its volatility or ionization efficiency. While specific derivatization strategies for the MSI analysis of this compound are not extensively documented in publicly available literature, general approaches for carboxylic acids can be considered.

One common approach is esterification, which converts the carboxylic acid to its corresponding ester. This can improve its detectability in certain mass spectrometric techniques. Another strategy could involve the use of reagents that introduce a permanently charged group, thereby enhancing ionization.

Matrix-assisted laser desorption/ionization (MALDI) is a widely used MSI technique. nih.gov In MALDI-MSI, a matrix compound is co-crystallized with the analyte on the sample surface. The choice of matrix is crucial for successful analysis. For carboxylic acids, matrices such as 2-(4-hydroxyphenylazo)benzoic acid (HABA) have been shown to be effective for other classes of compounds and could potentially be applied to the analysis of this compound. nih.gov

The resulting mass spectrum would provide the mass-to-charge ratio (m/z) of the parent ion of this compound or its derivative, confirming its presence and providing information about its spatial localization within the analyzed sample. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule. For instance, the mass spectrum of butanoic acid shows a characteristic molecular ion peak and various fragment ions that aid in its identification. docbrown.infonist.gov

Table 2: Potential Derivatization Strategies for MSI of this compound

| Derivatization Reagent | Target Functional Group | Expected Product | Potential Advantage for MSI |

| Methanol/HCl | Carboxylic Acid | Methyl 2-(4-bromophenoxy)butanoate | Increased volatility and improved ionization in certain modes. |

| Trimethylsilyldiazomethane | Carboxylic Acid | Methyl 2-(4-bromophenoxy)butanoate | Efficient and mild methylation. |

| Girard's Reagent T | Carboxylic Acid | Hydrazone derivative with a quaternary ammonium (B1175870) group | Introduction of a permanent positive charge for enhanced ESI sensitivity. |

This table presents potential strategies based on general chemical principles, and their specific applicability to this compound would require experimental validation.

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenoxy Butanoic Acid

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular attributes with a favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of 2-(4-Bromophenoxy)butanoic acid involves the optimization of its molecular geometry. Using DFT methods, such as the widely employed B3LYP functional with a suitable basis set like 6-31+G(d), the most stable three-dimensional arrangement of the atoms in the molecule can be determined. This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For analogous butanoic acid derivatives, DFT calculations have been utilized to design and determine their geometrical parameters. These studies often involve calculations in a solvent environment, such as water, using methods like the self-consistent reaction field (SCRF) to account for solvent effects. The optimized geometry represents the molecule in its lowest energy state, which is crucial for understanding its intrinsic properties and reactivity.

The electronic structure of this compound can be further elucidated through analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) calculations. NBO analysis provides insights into intramolecular and intermolecular interactions, charge distribution, and the nature of chemical bonds. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's propensity for intramolecular charge transfer.

Table 1: Representative Optimized Geometrical Parameters for a Phenoxyalkanoic Acid Moiety (Analogous System)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (ether) | 1.375 | C-O-C | 118.5 |

| C-Br | 1.902 | O-C-C (acid) | 108.9 |

| C=O (carbonyl) | 1.215 | C-C=O | 124.3 |

| O-H (carboxyl) | 0.971 | C-O-H | 105.7 |

Note: These values are representative and would be specifically calculated for this compound in a dedicated study.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

A significant application of DFT is the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical calculations can help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. While DFT methods tend to overestimate vibrational frequencies, the application of a scaling factor can lead to excellent agreement with experimental FT-IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, the UV-Vis spectrum can be simulated. These calculations provide insights into the π → π* and n → π* transitions within the molecule, which are responsible for its absorption of ultraviolet and visible light.

Table 2: Predicted Spectroscopic Data for a Generic Phenoxyalkanoic Acid (Illustrative)

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Carbonyl C (ppm) | ~175 |

| Aromatic C-Br (ppm) | ~118 | |

| IR | C=O stretch (cm⁻¹) | ~1720 |

| C-O-C stretch (cm⁻¹) | ~1250 | |

| UV-Vis | λmax (nm) | ~280 |

Note: These are illustrative values. Precise predictions for this compound require specific calculations.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. For a molecule like this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be assessed. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the desired reactants and products. These computational approaches can reveal detailed mechanistic insights that are often difficult to obtain through experimental means alone, including the role of catalysts and the stereochemical outcomes of reactions. For instance, the mechanism of nucleophilic substitution at the alpha-carbon or reactions involving the carboxylic acid group could be explored in detail.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of conformational changes and intermolecular interactions in a more realistic, dynamic environment.

Protein-Ligand Binding Dynamics and Stability Simulations

Given that many phenoxyalkanoic acid derivatives exhibit biological activity, understanding the interaction of this compound with protein targets is of significant interest. MD simulations are a key tool in this area.

Following an initial prediction of the binding pose through molecular docking, MD simulations can be performed on the protein-ligand complex. These simulations provide detailed information on the stability of the binding pose, the nature and duration of intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur in both the ligand and the protein upon binding. The root-mean-square deviation (RMSD) of the ligand within the binding site is often monitored to assess the stability of the complex over the simulation time. Such studies are crucial for rational drug design, helping to predict the binding affinity and selectivity of a potential drug candidate.

Table 3: Key Parameters from a Hypothetical MD Simulation of this compound Bound to a Protein

| Parameter | Description | Typical Finding |

|---|---|---|

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | A low and stable RMSD (< 2 Å) suggests a stable binding mode. |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the ligand and protein residues. | Persistent hydrogen bonds with key active site residues indicate important interactions for binding. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | A more negative value indicates stronger binding. |

Note: This table illustrates the type of data obtained from MD simulations in a protein-ligand context.

Solvent Effects and Solvation Dynamics

The solvent environment can significantly influence the structure, dynamics, and reactivity of a molecule. MD simulations explicitly including solvent molecules (typically water) provide a detailed picture of the solvation shell around this compound.

These simulations can reveal the arrangement of water molecules around the solute, the formation of hydrogen bonds between the solute and solvent, and the dynamics of the solvent molecules in the vicinity of the solute. Understanding the solvation dynamics is important for predicting properties such as solubility and for accurately modeling reactions and biological interactions that occur in an aqueous environment. The effect of the solvent on the conformational preferences of the flexible butanoic acid side chain can also be investigated, providing a more complete understanding of the molecule's behavior in solution.

Derivatization Strategies and Applications in Organic Synthesis

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, significantly broadening the synthetic utility of the parent molecule.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modify the compound's steric and electronic properties. These reactions are typically straightforward and high-yielding.

Esterification: This process involves reacting the carboxylic acid with an alcohol under acidic conditions, often using a catalyst like sulfuric acid, or with a coupling agent. Esterification is a key step in the synthesis of various biologically active molecules. For instance, the methyl ester of 2-(4-Bromophenoxy)butanoic acid can be synthesized, which serves as an intermediate for further reactions.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. This transformation is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These mild conditions are compatible with a wide range of functional groups, allowing for the synthesis of a diverse library of amide derivatives.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-(4-bromophenoxy)butanoate |

| This compound | Aniline, EDC, HOBt | N-Phenyl-2-(4-bromophenoxy)butanamide |

| This compound | Glycine methyl ester, DCC | Methyl 2-((2-(4-bromophenoxy)butanoyl)amino)acetate |

Beyond ester and amide formation, the carboxylic acid can be transformed into other important functional groups.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-Bromophenoxy)butan-1-ol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). The resulting alcohol provides a new site for further synthetic modifications, such as oxidation to the aldehyde or conversion to an alkyl halide.

Other Transformations: The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(4-Bromophenoxy)butanoyl chloride is a highly reactive intermediate that can readily participate in reactions with a wide range of nucleophiles to form esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid.

Modifications of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key feature that allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogenation: While the phenyl ring already contains a bromine atom, further halogenation is possible. Electrophilic aromatic substitution reactions, such as bromination using Br₂ and a Lewis acid catalyst like FeBr₃, could potentially introduce additional bromine atoms onto the ring, although the position of substitution would be directed by the existing ether and alkyl groups.

Dehalogenation: The bromine atom can be removed through catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas. This dehalogenation process yields 2-phenoxybutanoic acid, which can be a target molecule itself or an intermediate where the aryl bromide functionality is no longer required.

The presence of the aryl bromide is particularly advantageous for participating in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds.

Suzuki Coupling: In a Suzuki coupling reaction, the aryl bromide is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond between the phenyl ring of this compound and the organic group from the boronic acid. For example, reacting it with phenylboronic acid would yield 2-((1,1'-biphenyl)-4-yloxy)butanoic acid.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted alkene.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Reaction Type | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki | 2-((1,1'-biphenyl)-4-yloxy)butanoic acid |

| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Heck | 2-(4-Styrylphenoxy)butanoic acid |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₂CO₃ | Suzuki | 2-(4-(4-Methoxyphenyl)phenoxy)butanoic acid |

Utility as a Synthetic Intermediate for Complex Molecule Construction

The derivatization strategies discussed highlight the role of this compound as a versatile building block in the synthesis of more complex molecules. By combining reactions at both the carboxylic acid and the bromophenyl moieties, a vast chemical space becomes accessible.

For instance, the carboxylic acid can first be converted to an amide, and the resulting product can then undergo a Suzuki coupling reaction. This sequential modification allows for the introduction of diversity at two distinct points of the molecule. This approach is valuable in the construction of libraries of compounds for drug discovery and materials science. The ability to introduce a wide range of aryl or vinyl groups via cross-coupling, combined with the diverse functionalities that can be installed from the carboxylic acid group, makes this compound a valuable intermediate for creating molecules with tailored electronic, steric, and biological properties.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable starting material for their synthesis. The inherent functionalities of the molecule can be utilized to construct various ring systems. For instance, derivatives of phenoxyacetic acids, a class to which this compound belongs, have been used in the synthesis of a variety of heterocyclic structures. While specific examples directly employing this compound are not extensively detailed in the provided search results, the general reactivity patterns of related aroylacrylic acids and acylbenzoic acids suggest its potential in forming heterocycles like pyrimidines, pyrans, and pyridines through condensation and cyclization reactions. researchgate.netresearchgate.netresearchgate.net The presence of the bromo-substituent also opens up possibilities for intramolecular cyclization reactions to form benzofuran (B130515) or other fused ring systems. The synthesis of such compounds is of significant interest due to their wide range of biological activities. researchgate.net

Building Block for Biologically Active Molecules and Pharmaceuticals

The structural motif of a substituted phenoxyalkanoic acid is present in numerous biologically active compounds and pharmaceuticals. The 4-bromophenyl group, in particular, can be a key feature for biological activity or can serve as a handle for further synthetic modifications. Although direct mentions of pharmaceuticals derived from this compound are limited in the search results, the synthesis of related compounds like (S)-3-(4-Bromophenyl)butanoic acid highlights the importance of this structural class in the development of new therapeutic agents. orgsyn.org The synthesis of various thiazole-based heterocyclic hybrids, which have shown antimicrobial and anticancer activities, often involves precursors containing a bromophenyl moiety. nih.gov This suggests that this compound could be a valuable intermediate in the synthesis of novel drug candidates. The general class of phenoxyacetic acids has been investigated for a wide range of biological effects, and the introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

| Related Biologically Active Compound Class | Potential Therapeutic Area | Key Synthetic Precursor Moiety |

| Thiazole-based heterocycles | Antimicrobial, Anticancer | Bromophenyl |

| Substituted butanoic acids | Various | Bromophenyl |

Mechanistic Biological Studies at the Molecular and Cellular Level

Enzyme Inhibition and Modulation of Biochemical Pathways

The potential for 2-(4-Bromophenoxy)butanoic acid to act as an enzyme inhibitor is a key area for investigation. Aryl propionic and phenoxy acid derivatives have been known to interact with various enzymes, notably those involved in inflammatory pathways like cyclooxygenases (COX-1 and COX-2). orientjchem.orgmdpi.com

Characterization of Enzyme Binding and Kinetic Parameters

To understand its effect on enzymes, detailed kinetic studies would be required. These studies typically determine parameters such as the inhibition constant (K_i) and the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. researchgate.netteachmephysiology.com The type of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—would be elucidated through graphical methods like Lineweaver-Burk plots. libretexts.org Competitive inhibitors typically bind to the active site of an enzyme, competing with the substrate, while non-competitive inhibitors bind to a different site. libretexts.org

Interactive Table: Hypothetical Enzyme Inhibition Data for this compound

This table is for illustrative purposes only, as no specific data exists for this compound.

| Enzyme Target | Inhibition Type | IC50 (µM) | K_i (µM) |

| Cyclooxygenase-1 (COX-1) | Not Available | Not Available | Not Available |

| Cyclooxygenase-2 (COX-2) | Not Available | Not Available | Not Available |

| 5-Lipoxygenase (5-LOX) | Not Available | Not Available | Not Available |

| Aldose Reductase | Not Available | Not Available | Not Available |

Identification of Molecular Targets within Metabolic Networks

Identifying the specific enzymes or metabolic pathways affected by this compound is crucial. For example, some related compounds are known to inhibit aldose reductase, an enzyme in the polyol pathway, or monoamine oxidases (MAO), which are critical in neurotransmitter metabolism. nih.gov Determining these targets would clarify the compound's potential therapeutic applications or toxicological profile.

Receptor Binding Profiling and Ligand-Receptor Interactions

Beyond enzymes, the compound could interact with various cellular receptors.

In Vitro Receptor Assays for Binding Affinity Determination

In vitro binding assays are essential for determining the affinity of a compound for a range of receptors. These assays use radiolabeled ligands to compete with the test compound for binding to a specific receptor, allowing for the calculation of the dissociation constant (K_d) or inhibition constant (K_i). This screening provides a profile of the compound's potential off-target effects and primary mechanisms of action.

Elucidation of Binding Modes and Pharmacophore Mapping

Once a target receptor is identified, computational studies such as molecular docking can predict how the ligand binds within the receptor's active site. These models help to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and can guide the design of more potent and selective analogs.

Investigation of Cellular Mechanisms of Action

Understanding the compound's effects at a cellular level is the final piece of the mechanistic puzzle. This involves treating cell cultures with the compound and observing the outcomes. Studies could investigate effects on cell proliferation, apoptosis (programmed cell death), cell cycle progression, and the modulation of signaling pathways. For instance, related propanoic acid derivatives have been shown to induce autophagy in cancer cells.

Modulation of Intracellular Signaling Cascades

There is currently no published research detailing the effects of this compound on specific intracellular signaling pathways. Studies investigating its potential interactions with key signaling molecules such as kinases, phosphatases, or second messengers have not been reported.

Effects on Gene Expression and Protein Regulation

Information regarding the influence of this compound on gene expression patterns or the regulation of protein synthesis and degradation is absent from the scientific record. Consequently, no data is available to construct a table of affected genes or proteins.

Cellular Uptake and Distribution Studies

There are no studies available that describe the mechanisms by which this compound enters cells, its subcellular localization, or its distribution within tissues or organisms. Research into its transport across cellular membranes and subsequent intracellular fate has not been documented.

Environmental Fate and Transformation Mechanisms of 2 4 Bromophenoxy Butanoic Acid

Abiotic Degradation Pathways

The transformation of 2-(4-Bromophenoxy)butanoic acid in the environment, independent of biological activity, is primarily governed by photodegradation and hydrolysis. These processes are critical in determining the initial breakdown of the compound upon its release into the environment.

Photodegradation Mechanisms and Kinetics

Direct absorption of sunlight can induce the breakdown of this compound. The primary mechanism of photodegradation for phenoxyalkanoic acids involves the cleavage of the ether bond, leading to the formation of a phenol (B47542) and the corresponding butanoic acid derivative. In the case of this compound, this would result in the formation of 4-bromophenol (B116583) and 2-hydroxybutanoic acid.

Further photochemical reactions can lead to the hydroxylation of the aromatic ring or the reductive dehalogenation of the bromine atom, although the latter is generally a slower process. The kinetics of photodegradation are influenced by various environmental factors, including the intensity of solar radiation, the presence of photosensitizing agents in the water, and the pH of the medium. While specific kinetic data for this compound is limited, studies on analogous brominated aromatic compounds suggest that photodegradation can be a significant pathway for its removal from sunlit surface waters.

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis, the reaction with water, is another potential abiotic degradation pathway for this compound. The ether linkage in phenoxyalkanoic acids is generally stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be significantly influenced by pH, with increased rates observed under both acidic and alkaline conditions. For this compound, hydrolysis would yield 4-bromophenol and 2-hydroxybutanoic acid. The environmental significance of hydrolysis for this compound is likely to be less pronounced than photodegradation and biodegradation under typical environmental conditions.

Biodegradation Processes

The ultimate fate of many organic pollutants, including this compound, is often determined by microbial degradation. Microorganisms in soil and water possess a diverse array of enzymes capable of breaking down complex organic molecules.

Microbial Metabolism and Catabolic Pathways

The biodegradation of phenoxyalkanoic acids is well-documented, with numerous bacterial and fungal strains capable of utilizing these compounds as a source of carbon and energy. The initial step in the microbial metabolism of this compound is typically the cleavage of the ether bond, a reaction catalyzed by specific oxygenases. This results in the formation of 4-bromophenol and a butanoic acid derivative.

The subsequent catabolism of 4-bromophenol is a critical step. Aerobic degradation pathways for halogenated phenols often involve hydroxylation to form a bromocatechol, followed by ring cleavage. The bromine substituent can be removed either before or after the aromatic ring is opened. The butanoic acid side chain is typically metabolized through standard fatty acid oxidation pathways. The efficiency of these metabolic pathways is dependent on the specific microbial communities present, as well as environmental factors such as oxygen availability, temperature, and nutrient levels.

Identification of Degradation Products and Intermediates

The elucidation of degradation pathways relies on the identification of intermediate and final products. For this compound, the primary degradation products expected from both abiotic and biotic processes are:

4-Bromophenol: A key intermediate formed from the cleavage of the ether linkage. Its subsequent degradation is crucial for the complete mineralization of the parent compound.

2-Hydroxybutanoic acid: The other initial product of ether bond cleavage.

Bromocatechols: Formed from the hydroxylation of 4-bromophenol during microbial metabolism.

Ring-cleavage products: Following the breakdown of the aromatic ring, various aliphatic acids are formed, which are then channeled into central metabolic pathways.

The transient nature of some of these intermediates can make their detection challenging, requiring sophisticated analytical techniques.

Environmental Persistence and Transformation Kinetics Modeling

The environmental persistence of this compound is a function of the rates of all abiotic and biotic degradation processes. Mathematical models are employed to predict the concentration of the herbicide over time in different environmental compartments. These models integrate data on the kinetics of photodegradation, hydrolysis, and biodegradation.

The half-life of this compound in the environment will vary significantly depending on the specific conditions. In environments with high microbial activity and ample sunlight, the half-life is expected to be relatively short. Conversely, in cold, dark, or anoxic environments, the compound may persist for longer periods.

Table 1: Key Degradation Pathways and Products of this compound

| Degradation Pathway | Primary Trigger | Key Intermediates/Products |

| Photodegradation | Sunlight | 4-Bromophenol, 2-Hydroxybutanoic acid |

| Hydrolysis | Water (pH dependent) | 4-Bromophenol, 2-Hydroxybutanoic acid |

| Biodegradation | Microbial Enzymes | 4-Bromophenol, Bromocatechols, Ring-cleavage products |

Q & A

Q. Q1. What are the established synthetic routes for preparing 2-(4-Bromophenoxy)butanoic acid, and what are their key optimization parameters?

A1. The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example:

- Route 1 : Reaction of 4-bromophenol with ethyl 2-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the carboxylic acid .

- Route 2 : Direct coupling of 4-bromophenol with γ-butyrolactone in the presence of a palladium catalyst.

Key parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Purity (>95%) is confirmed via HPLC and NMR .

Q. Q2. How is this compound characterized analytically, and what are the critical spectral markers?

A2. Standard characterization includes:

- NMR :

- HPLC : Retention time (~8.2 min) on a C18 column with acetonitrile/water (60:40) mobile phase .

- Mass Spectrometry : Molecular ion peak at m/z 258 (C₁₀H₁₁BrO₃⁺) .

Advanced Research Questions

Q. Q3. How does the bromine substituent in this compound influence its biological activity compared to chloro or methyl analogs?

A3. Bromine’s electronegativity and steric effects alter receptor binding. For example:

- Auxin-like activity : Compared to MCPB (4-chloro analog), the bromo derivative shows reduced herbicidal activity due to slower metabolic degradation in plants .

- Enzyme inhibition : Bromine enhances hydrophobic interactions with cytochrome P450 enzymes, as shown in docking studies .

Methodology : Structure-activity relationship (SAR) analysis using IC₅₀ values from enzyme assays and computational modeling (e.g., AutoDock Vina) .

Q. Q4. What methodologies resolve contradictions in adsorption data for this compound in environmental studies?

A4. Discrepancies in adsorption coefficients (e.g., Kd values) arise from pH, soil organic matter, and analytical techniques. Solutions include:

Q. Q5. What are the challenges in synthesizing enantiomerically pure this compound, and how are they addressed?

A5. Racemization occurs during ester hydrolysis. Mitigation strategies:

Q. Q6. How is this compound used in studying plant hormone signaling pathways?

A6. As an auxin analog, it disrupts polar auxin transport in Arabidopsis roots. Methods:

Q. Q7. What advanced computational methods predict the environmental persistence of this compound?

A7. Use quantitative structure-property relationship (QSPR) models:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.